3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate
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Overview
Description
3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a dimethyl-anthracene core linked to a propyl(dimethyl)ammonium group, and is further stabilized by a methanesulfonate counterion. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE involves multiple steps, starting with the preparation of the anthracene core. The key intermediate, 9,10-dimethyl-9,10-ethanoanthracene, is synthesized through a series of reactions involving bromination and amination . The final step involves the quaternization of the propyl(dimethyl)ammonium group and the addition of the methanesulfonate counterion . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The aromatic core allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups onto the anthracene ring. Common reagents used in these reactions include bromine, nitric acid, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying molecular interactions and drug design.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE involves its interaction with specific molecular targets. The compound’s aromatic core allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species under light exposure makes it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons such as 9,10-dimethylanthracene and 9,10-dimethyl-9,10-ethanoanthracene . Compared to these compounds, 3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE has unique properties due to the presence of the propyl(dimethyl)ammonium group and the methanesulfonate counterion, which enhance its solubility and reactivity .
Properties
CAS No. |
31149-47-0 |
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Molecular Formula |
C22H29NO3S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)propyl-dimethylazanium;methanesulfonate |
InChI |
InChI=1S/C21H25N.CH4O3S/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;1-5(2,3)4/h5-8,10-14H,9,15H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
LXKCTBYAJVUILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCC[NH+](C)C)C3=CC=CC=C31)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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